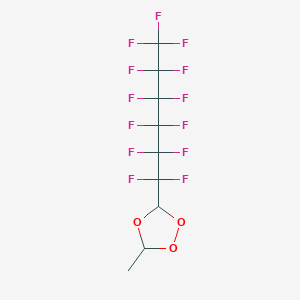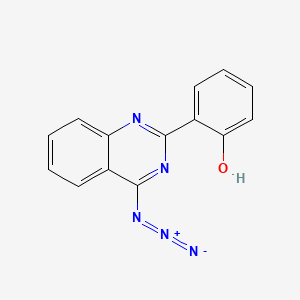
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and quinazoline functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide on a suitable halogenated quinazoline derivative.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one moiety through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrene intermediates.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitrene intermediates and their subsequent rearrangement products.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
作用機序
The mechanism of action of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to form reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, leading to modifications in biological pathways or the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
4-Azidoquinazoline: Lacks the cyclohexa-2,4-dien-1-one moiety.
6-(4-Aminquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: Contains an amino group instead of an azido group.
特性
CAS番号 |
63399-60-0 |
|---|---|
分子式 |
C14H9N5O |
分子量 |
263.25 g/mol |
IUPAC名 |
2-(4-azidoquinazolin-2-yl)phenol |
InChI |
InChI=1S/C14H9N5O/c15-19-18-14-9-5-1-3-7-11(9)16-13(17-14)10-6-2-4-8-12(10)20/h1-8,20H |
InChIキー |
DCCUNIIQJYAEIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
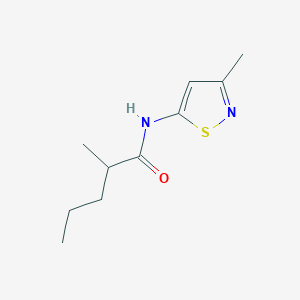
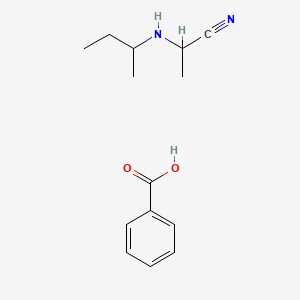
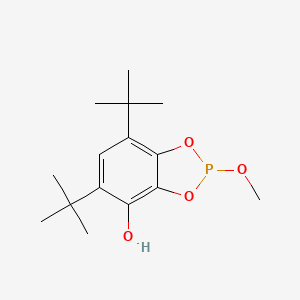

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
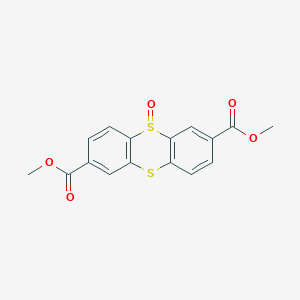
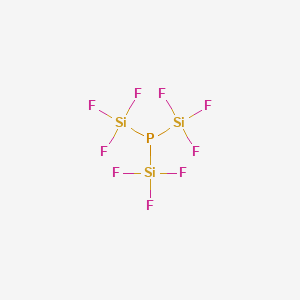

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)

